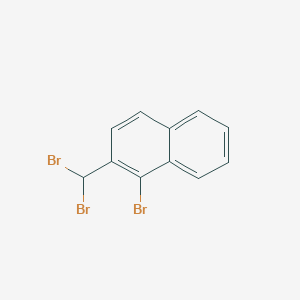
1-Bromo-2-(dibromomethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(dibromomethyl)naphthalene is an organic compound with the molecular formula C11H7Br3. It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 2 are replaced by bromine atoms and a dibromomethyl group, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(dibromomethyl)naphthalene can be synthesized through the bromination of naphthalene derivatives. One common method involves the use of alumina-supported copper (II) bromide as a brominating agent. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as photobromination and catalytic bromination. The reaction conditions, including temperature, solvent, and brominating agents, are carefully controlled to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(dibromomethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of different naphthalene derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be employed for the reduction of the dibromomethyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated naphthalene derivatives, while oxidation and reduction reactions can produce different functionalized naphthalene compounds .
Applications De Recherche Scientifique
1-Bromo-2-(dibromomethyl)naphthalene has several scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Chemical Biology: The compound is used in studies related to molecular interactions and biological pathways.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(dibromomethyl)naphthalene involves its interaction with specific molecular targets. The bromine atoms and the dibromomethyl group play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
1-Bromo-2-methylnaphthalene: A similar compound with a methyl group instead of a dibromomethyl group.
1,4-Dibromo-2-(dibromomethyl)benzene: Another compound with a similar dibromomethyl group but different aromatic core.
2,3-Bis(dibromomethyl)naphthalene: A compound with two dibromomethyl groups on the naphthalene core.
Uniqueness: 1-Bromo-2-(dibromomethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene core.
Propriétés
Formule moléculaire |
C11H7Br3 |
|---|---|
Poids moléculaire |
378.88 g/mol |
Nom IUPAC |
1-bromo-2-(dibromomethyl)naphthalene |
InChI |
InChI=1S/C11H7Br3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,11H |
Clé InChI |
FARLZWYKRKCBNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2Br)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















